3-Bromo-4-chlorobenzylamine
Overview
Description
3-Bromo-4-chlorobenzylamine is a chemical compound with the molecular formula C7H7BrClN . It has an average mass of 220.494 Da and a monoisotopic mass of 218.945038 Da . It is also known by its IUPAC name, (3-bromo-4-chlorophenyl)methanamine .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a benzylamine group . The exact spatial arrangement of these substituents could be determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
1. Chemical Structure Analysis
3-Bromo-4-chlorobenzylamine has been studied for its chemical structure and properties. For instance, a related compound, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, was synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine. This molecule exhibited an E configuration with respect to the imine C=N double bond and displayed intramolecular hydrogen bonding stabilizing its molecular conformation (Zhang, 2009).
2. Atmospheric Chemistry
The role of bromine, a constituent of this compound, in atmospheric chemistry has been explored. Bromine acts as a catalyst for ozone recombination, being more efficient than nitric oxide or chlorine. This study contributes to understanding the impact of compounds like this compound on atmospheric processes (Wofsy, McElroy, & Yung, 1975).
3. Synthesis and Decomposition Studies
The synthesis and decomposition of compounds related to this compound, such as hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.05,9.03,11]dodecane (HBIW), were investigated. The study of protonation and decomposition provides insights into the behavior of similar compounds under different chemical conditions (Crampton, Hamid, Millar, & Ferguson, 1993).
4. Gas Chromatographic Applications
This compound derivatives have been used as stationary phases in gas chromatography. The synthesis of such compounds and their application in chromatography helps in the separation and analysis of various substances (Baniceru, Radu, & Pătroescu, 1995).
5. Electrochemical Oxidation Studies
The electrochemical oxidation of compounds like 4-bromoaniline, closely related to this compound, provides significant insights into the electrochemical behavior of brominated and chlorinated anilines. Such studies are crucial for understanding the electrochemistry of halogenated aromatic compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).
6. Bromination in Organic Synthesis
The electrochemical bromination of 4-methoxy toluene, leading to 3-bromo 4-methoxy toluene, highlights the application of bromination techniques in organic synthesis. This has implications for the synthesis of brominated aromatic compounds like this compound (Kulangiappar, Anbukulandainathan, & Raju, 2014).
7. X-Ray Structural Analysis
X-ray structural analysis of compounds such as 4-chlorobenzylammonium nitrate, which share structural similarities with this compound, provides essential information on the molecular geometry and intermolecular interactions of such compounds (Hakiri, Ameur, Abid, & Derbel, 2018).
Safety and Hazards
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDDWYNMBRTBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727982 | |
Record name | 1-(3-Bromo-4-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849367-49-3 | |
Record name | 1-(3-Bromo-4-chlorophenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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